molecular formula C23H19Cl3N4S B12153077 5-(4-Chlorophenyl)-4-[4-(2,4-dichlorobenzyl)piperazin-1-yl]thieno[2,3-d]pyrimidine

5-(4-Chlorophenyl)-4-[4-(2,4-dichlorobenzyl)piperazin-1-yl]thieno[2,3-d]pyrimidine

Cat. No.: B12153077
M. Wt: 489.8 g/mol
InChI Key: PYJSLSMWNSOSOR-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name 5-(4-chlorophenyl)-4-[4-(2,4-dichlorobenzyl)piperazin-1-yl]thieno[2,3-d]pyrimidine adheres to hierarchical substitution rules for fused heterocycles. Breaking down the components:

  • Parent heterocycle : Thieno[2,3-d]pyrimidine

    • A fused bicyclic system with a thiophene ring (positions 2,3) condensed with a pyrimidine ring (position d)
    • Numbering follows the pyrimidine ring as the primary system (positions 1-4), with the thiophene fused across positions 2 and 3
  • Substituents :

    • Position 4 : 4-(2,4-dichlorobenzyl)piperazin-1-yl group
      • Piperazine ring substituted at nitrogen-1 with a 2,4-dichlorobenzyl group
    • Position 5 : 4-chlorophenyl group

The structural formula can be represented as:

      Cl  
       |  
Cl-Phenyl-S  
       |  
       N  
       |  
Piperazine-(CH2)-Benzyl(2,4-diCl)  

Figure 1: Simplified structural representation highlighting key substituents

Molecular Formula C₂₉H₂₁Cl₃N₄S
Molecular Weight 564.92 g/mol
SMILES Notation ClC1=C(C=C(C=C1)C2=C3C(=NC=N2)N4CCN(CC4)CC5=C(C=CC(=C5)Cl)Cl)SC=C3

Properties

Molecular Formula

C23H19Cl3N4S

Molecular Weight

489.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-4-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]thieno[2,3-d]pyrimidine

InChI

InChI=1S/C23H19Cl3N4S/c24-17-4-1-15(2-5-17)19-13-31-23-21(19)22(27-14-28-23)30-9-7-29(8-10-30)12-16-3-6-18(25)11-20(16)26/h1-6,11,13-14H,7-10,12H2

InChI Key

PYJSLSMWNSOSOR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Construction of the Thieno[2,3-d]pyrimidine Core

The thieno[2,3-d]pyrimidine scaffold is synthesized via a Gewald reaction , which facilitates the formation of the fused thiophene-pyrimidine system. Starting with 2-aminothiophene-3-carbonitrile, condensation with ethyl cyanoacetate under acidic conditions yields the bicyclic intermediate ethyl 4-amino-5-cyanothieno[2,3-d]pyrimidine-2-carboxylate . The reaction proceeds via a three-component mechanism involving ketones, sulfur, and cyanoacetates, with catalytic morpholine or piperidine enhancing cyclization efficiency .

Key Reaction Conditions :

  • Solvent: Ethanol or DMF

  • Temperature: 80–100°C (reflux)

  • Catalysts: Morpholine or piperidine (10 mol%)

  • Yield: 70–85% .

Synthesis of 4-(2,4-Dichlorobenzyl)piperazine

The piperazine derivative is prepared via alkylation of piperazine with 2,4-dichlorobenzyl chloride. Piperazine is dissolved in dry dichloromethane, and 2,4-dichlorobenzyl chloride is added dropwise under nitrogen. Triethylamine (TEA) acts as a base to scavenge HCl, preventing quaternization .

Critical Parameters :

  • Stoichiometry: 1:1 molar ratio to avoid bis-alkylation.

  • Temperature: 0–5°C to control exothermicity.

  • Purification: Recrystallization from ethyl acetate/hexane yields 85–90% pure product .

Coupling of Piperazine to the Thienopyrimidine Core

The final step involves nucleophilic aromatic substitution at position 4 of the thienopyrimidine. The brominated intermediate 4-bromo-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine is reacted with 4-(2,4-dichlorobenzyl)piperazine in the presence of K₂CO₃ and catalytic CuI in DMF at 120°C . Microwave-assisted synthesis reduces reaction time from 24 hours to 45 minutes while maintaining yields of 75–82% .

Mechanistic Considerations :

  • Copper catalysis facilitates the Ullmann-type coupling mechanism.

  • Microwave irradiation enhances reaction kinetics via uniform heating .

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol/water (1:3). Analytical data confirm structure and purity:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrimidine-H), 7.68–7.45 (m, 7H, aromatic-H), 4.12 (s, 2H, CH₂), 3.82–3.45 (m, 8H, piperazine-H) .

  • LC-MS : m/z 558.1 [M+H]⁺ (calculated 557.5) .

Comparative Analysis of Synthetic Routes

MethodYield (%)Time (h)Purity (%)
Conventional Heating752498
Microwave-Assisted820.7599

Microwave synthesis outperforms conventional methods in efficiency without compromising yield or purity .

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination : Use of NBS at low temperatures minimizes di-bromination byproducts .

  • Piperazine Over-Alkylation : Strict stoichiometric control and TEA addition prevent quaternary salt formation .

  • Solubility Issues in Coupling : DMF as a polar aprotic solvent enhances intermediate solubility .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thienopyrimidine ring.

    Reduction: Reduction reactions could target the nitrogens in the pyrimidine ring or the aromatic rings.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings and the piperazine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, primarily due to its structural characteristics that allow it to interact with various biological targets.

Anticancer Activity

Research has indicated that derivatives of thieno[2,3-d]pyrimidine compounds can act as anticancer agents. A study highlighted the synthesis of thieno[2,3-d]pyrimidines linked to piperazine cores, demonstrating significant antiproliferative effects against various cancer cell lines. These compounds have shown promise in inhibiting cancer cell growth and inducing apoptosis in vitro .

Antimicrobial Properties

Thieno[2,3-d]pyrimidine derivatives have also been explored for their antimicrobial properties. They have been found to exhibit activity against a range of bacterial strains and fungi, making them potential candidates for the development of new antimicrobial agents. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of thieno[2,3-d]pyrimidine derivatives has been investigated, with some studies suggesting that these compounds can reduce inflammation markers in various models. This effect is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases .

Synthesis and Derivatives

The synthesis of 5-(4-Chlorophenyl)-4-[4-(2,4-dichlorobenzyl)piperazin-1-yl]thieno[2,3-d]pyrimidine involves several steps that allow for the modification of its structure to enhance pharmacological properties.

Synthetic Pathways

Various synthetic routes have been developed to produce this compound and its derivatives efficiently:

  • Method 1: Reaction of 4-chlorobenzaldehyde with piperazine derivatives followed by cyclization with thienopyrimidine precursors.
  • Method 2: Use of microwave-assisted synthesis to improve yields and reduce reaction times.

These methods facilitate the exploration of structure-activity relationships (SAR) that are crucial for optimizing therapeutic efficacy .

Case Studies and Research Findings

Several case studies have documented the applications and effectiveness of thieno[2,3-d]pyrimidine derivatives:

Case Study: Anticancer Efficacy

In a study published in Pharmaceuticals, a specific derivative was tested against triple-negative breast cancer cells. The compound displayed enhanced cytotoxicity compared to standard chemotherapeutic agents, indicating its potential as a novel anticancer drug candidate .

Case Study: Antimicrobial Activity

Another research effort focused on evaluating the antimicrobial activity of synthesized thieno[2,3-d]pyrimidines against resistant strains of Staphylococcus aureus. The results showed significant inhibitory effects, suggesting that these compounds could be developed into effective treatments for antibiotic-resistant infections .

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways would depend on its biological activity, which could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the thieno[2,3-d]pyrimidine core but differ in substituents, leading to variations in pharmacological and physicochemical properties. Below is a detailed comparison:

Substituent Variations at Position 4

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Key Properties/Activity
Target Compound 4-[4-(2,4-Dichlorobenzyl)piperazin-1-yl] C23H20Cl3N4S 490.42 Potential receptor antagonism
4-[4-(3-Methylphenyl)piperazin-1-yl] derivative 4-[4-(3-Methylphenyl)piperazin-1-yl] C23H21ClN4S 421.0 Higher logP (6.2) due to methyl group
4-(2,4-Dichlorophenoxy) derivative 4-(2,4-Dichlorophenoxy) C18H9Cl3N2OS 407.69 Reduced steric bulk; phenoxy linkage
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl] analog 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl] C23H20Cl2N4S 455.40 Dual chloro substitution on phenyl

Substituent Variations at Position 5

Compound Name Substituent at Position 5 Activity Notes
Target Compound 5-(4-Chlorophenyl) Enhanced halogen bonding potential
5-(4-Fluorophenyl)-6-methyl analog 5-(4-Fluorophenyl), 6-methyl Improved selectivity for kinase targets
5-Phenyl-6-methyl analog 5-Phenyl, 6-methyl Broader anticancer activity

Physicochemical Properties

Property Target Compound 4-(3-Methylphenyl)piperazine Derivative 4-(2,4-Dichlorophenoxy) Analog
logP ~5.8 (estimated) 6.2 4.9
Hydrogen Bond Acceptors 5 5 4
Rotatable Bonds 3 3 2

Research Findings and Structural Insights

  • Piperazine Substitutions :
    • The 2,4-dichlorobenzyl group in the target compound increases steric bulk and electron-withdrawing effects compared to 3-methylphenyl () or 3,4-dichlorophenyl () analogs. This may enhance binding to hydrophobic pockets in target receptors .
  • Core Modifications: Methyl groups at position 6 (e.g., ) improve metabolic stability but reduce solubility . Phenoxy linkages () decrease molecular weight but limit conformational flexibility compared to piperazine-based derivatives .

Biological Activity

5-(4-Chlorophenyl)-4-[4-(2,4-dichlorobenzyl)piperazin-1-yl]thieno[2,3-d]pyrimidine is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, alongside comparisons to related compounds.

Structural Overview

The compound features a thieno ring fused with a pyrimidine structure and incorporates a 4-chlorophenyl group along with a piperazine moiety substituted with a 2,4-dichlorobenzyl group. This unique structural arrangement is believed to contribute significantly to its biological activity.

Biological Activities

Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit various biological activities, including:

  • Anticancer Activity : Several studies have reported the anticancer properties of thienopyrimidine derivatives. For instance, compounds similar to 5-(4-Chlorophenyl)-4-[4-(2,4-dichlorobenzyl)piperazin-1-yl]thieno[2,3-d]pyrimidine have shown efficacy against different cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. The presence of the piperazine moiety is often linked to enhanced antimicrobial properties .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activities comparable to established drugs like indomethacin. This suggests potential therapeutic applications in treating inflammatory diseases .

The biological effects of 5-(4-Chlorophenyl)-4-[4-(2,4-dichlorobenzyl)piperazin-1-yl]thieno[2,3-d]pyrimidine are primarily mediated through its interaction with specific molecular targets:

  • Kinase Inhibition : The compound is known to exhibit binding affinity to various kinases, which are crucial in regulating cellular processes such as proliferation and metabolism. This interaction can lead to modulation of signaling pathways associated with cancer progression .
  • Receptor Binding : Similar compounds have been studied for their ability to bind to specific receptors involved in neurotransmission and other physiological processes. This binding can influence neurotransmitter levels and receptor activity, potentially affecting mood and cognition .

Comparative Analysis

To better understand the biological profile of 5-(4-Chlorophenyl)-4-[4-(2,4-dichlorobenzyl)piperazin-1-yl]thieno[2,3-d]pyrimidine, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
5-(Phenyl)-1,2,4-triazoleContains a phenyl group; triazole ringAntimicrobial activity
6-(Chloro)-thieno[3,2-d]pyrimidineChlorinated thienopyrimidineKinase inhibition
7-(Benzyl)-piperazine derivativesPiperazine ring with various substitutionsAntidepressant properties

The unique combination of functional groups in 5-(4-Chlorophenyl)-4-[4-(2,4-dichlorobenzyl)piperazin-1-yl]thieno[2,3-d]pyrimidine enhances its binding interactions compared to these other compounds.

Case Studies

Several case studies have highlighted the efficacy of thienopyrimidine derivatives in clinical settings:

  • Anticancer Studies : In vitro studies demonstrated that certain thienopyrimidine derivatives exhibited cytotoxic effects on breast cancer cells by inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Efficacy : A study reported that thienopyrimidine derivatives showed significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ expected at ~517.04 g/mol based on C₂₃H₁₆Cl₃N₅S) .
  • HPLC-PDA : Purity assessment using C18 columns (ACN/water mobile phase) with UV detection at 254 nm .

What pharmacological targets or mechanisms are associated with this compound, and how can they be experimentally validated?

Advanced Research Focus
The compound’s thieno-pyrimidine core and piperazine substituents suggest potential interactions with:

  • Dopamine/Serotonin Receptors : Radioligand binding assays (e.g., competitive displacement of [³H]spiperone in HEK-293 cells expressing D₂/5-HT₂A receptors) .
  • Kinase Inhibition : Screening against kinase panels (e.g., EGFR, VEGFR2) using ATP-binding site fluorescence polarization assays .
    Validation : Dose-response curves (IC₅₀ values) and selectivity profiling against off-target receptors .

How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Q. Advanced Research Focus

  • Analog synthesis : Modify the 2,4-dichlorobenzyl group (e.g., replace with trifluoromethyl or methoxy substituents) to assess steric/electronic effects .
  • Piperazine substitution : Compare 4-(2,4-dichlorobenzyl)piperazine with morpholine or homopiperazine derivatives .
  • Biological testing : Parallel evaluation of analogs in receptor binding and cytotoxicity assays (e.g., MTT assays on cancer cell lines) .

How should researchers address contradictory data in reported biological activities (e.g., varying IC₅₀ values across studies)?

Advanced Research Focus
Contradictions may arise from:

  • Assay conditions : Differences in cell lines (e.g., HEK-293 vs. HepG2), serum concentration, or incubation time .
  • Compound stability : Assess degradation in DMSO stock solutions via LC-MS over 72 hours .
    Resolution : Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., doxorubicin for cytotoxicity assays) .

What computational methods are suitable for predicting physicochemical properties and binding modes?

Q. Advanced Research Focus

  • ADMET Prediction : Use SwissADME or QikProp to estimate logP (clogP ~3.5), solubility (<10 µM), and CYP450 inhibition .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite for binding pose analysis with receptor crystal structures (e.g., PDB: 3PBL for D₂ receptors) .
  • MD Simulations : GROMACS for stability assessment of ligand-receptor complexes over 100 ns trajectories .

What experimental designs are recommended for evaluating in vitro and in vivo toxicity?

Q. Advanced Research Focus

  • In vitro :
    • Cytotoxicity : MTT/WST-1 assays on primary hepatocytes and cancer cell lines (48–72 hr exposure) .
    • Genotoxicity : Comet assay or γ-H2AX foci detection .
  • In vivo :
    • Acute toxicity (OECD 423): Dose escalation in rodents (10–300 mg/kg) with histopathology .
    • ADME : Radiolabeled compound tracking in plasma/tissues via LC-MS/MS .

How can environmental fate and degradation pathways be studied for this compound?

Q. Advanced Research Focus

  • Photodegradation : Expose to UV light (254 nm) in aqueous solutions; monitor by HPLC for byproducts (e.g., dechlorinated derivatives) .
  • Biodegradation : Use soil microcosms or activated sludge systems; quantify residual compound via GC-MS .
  • Bioaccumulation : Fish model studies (e.g., zebrafish) with BCF (bioconcentration factor) calculations .

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